

GDC-0349: A Technical Guide to an ATP-Competitive mTOR Inhibitor

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Compound of Interest		
Compound Name:	GDC-0349	
Cat. No.:	B607618	Get Quote

Introduction

GDC-0349 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Developed as a clinical candidate, it targets a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[3][4] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which only allosterically inhibit the mTORC1 complex, GDC-0349 is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2 complexes.[3][5] This dual inhibition prevents the feedback activation of Akt signaling often observed with rapalogs, potentially leading to more comprehensive pathway suppression and improved therapeutic efficacy.[3] This document provides a detailed technical overview of GDC-0349, including its mechanism of action, pharmacological data, experimental protocols, and in vivo efficacy.

Mechanism of Action

GDC-0349 exerts its function by competing with ATP for binding to the mTOR kinase domain. This direct inhibition blocks the phosphorylation of downstream substrates for both mTORC1 and mTORC2.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

The primary mechanism involves the direct inhibition of mTOR kinase.



- mTORC1 Inhibition: Prevents the phosphorylation of key substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4EBP1), leading to the suppression of protein synthesis and cell growth.[3]
- mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation.[6] This inhibition of mTORC2 is a key differentiator from rapalogs and helps to abrogate a critical survival signal.[3]



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Caption: GDC-0349 inhibits both mTORC1 and mTORC2 complexes.

Akt-mTOR Independent Mechanisms:

In certain contexts, such as non-small cell lung cancer (NSCLC), **GDC-0349** has been shown to induce apoptosis through mechanisms that are not fully dependent on Akt-mTOR inhibition. [7][8] These effects include the inhibition of sphingosine kinase 1 (SphK1), leading to ceramide accumulation, JNK activation, and oxidative stress.[7][8]





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Caption: Proposed Akt-mTOR independent mechanism of GDC-0349.

Quantitative Pharmacological Data

GDC-0349's potency and selectivity have been characterized in various biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Target/System	Notes	Reference
Ki	3.8 nM	mTOR Kinase	ATP- competitive inhibition.	[6][9]
Selectivity	>790-fold	vs. Pl3Kα	Demonstrates high selectivity for mTOR over class I PI3K isoforms.	[6]

| Kinase Panel| <25% inhibition | 266 kinases | Tested at 1 μM , indicating broad kinase selectivity. |[9] |

Table 2: Cellular Activity



Assay Type	IC50 / EC50	Cell Line	Notes	Reference
Anti- proliferation	310 nM	PC3 (prostate cancer)	PTEN null cell line.	[7]
Anti-proliferation	25 - 100 nM	A549 (NSCLC)	Determined by EdU incorporation assay.	[5]
p-Akt (S473) Inhibition	Dose-dependent	A549 (NSCLC)	Confirms mTORC2 inhibition in cells.	[5]

| p-S6K1 (T389) Inhibition | Dose-dependent | A549 (NSCLC) | Confirms mTORC1 inhibition in cells. |[5] |

Table 3: Preclinical Pharmacokinetics

Species	Parameter	Value	Notes	Reference
Mouse	Free Plasma Clearance	100 mL/min/kg	Favorable clearance profile.	[9]

| Rat | Free Plasma Clearance | 171 mL/min/kg | Favorable clearance profile. |[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

1. Biochemical mTOR Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of GDC-0349 on mTOR kinase activity.





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